molecular formula C20H25N3O3 B2749297 2-(Isobutylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid CAS No. 1048008-46-3

2-(Isobutylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid

Cat. No. B2749297
CAS RN: 1048008-46-3
M. Wt: 355.438
InChI Key: OTIXUGDCOISDEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(Isobutylamino)-4-oxo-4-((4-(phenylamino)phenyl)amino)butanoic acid” is a complex organic molecule. It contains several functional groups including isobutylamino, phenylamino, and carboxylic acid groups . These groups are common in many biological molecules and synthetic compounds, and they can participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the phenyl groups suggests that there could be aromatic rings in the structure, which could influence its reactivity and properties .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. The amine and carboxylic acid groups could participate in acid-base reactions, and the phenyl groups could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on its molecular structure. For example, the presence of polar functional groups like the carboxylic acid could increase its solubility in water .

Scientific Research Applications

Drug Design and Delivery Systems

Phenylboronic pinacol esters are considered promising compounds for drug development. Their boron atoms can serve as carriers for neutron capture therapy, a technique used in cancer treatment. However, their stability in water is marginal, and hydrolysis occurs. Researchers must carefully consider these esters for pharmacological purposes .

Organic Synthesis

Pinacol boronic esters, including phenylboronic pinacol ester, are valuable building blocks in organic synthesis. While functionalizing deboronation of alkyl boronic esters is well-established, protodeboronation (removing the boron group) remains an active area of research .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the system in which it’s used. For example, if it’s used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Care should be taken when handling any chemical compound, and appropriate safety measures should be followed .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has biological activity, it could be studied as a potential drug .

properties

IUPAC Name

4-(4-anilinoanilino)-2-(2-methylpropylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-14(2)13-21-18(20(25)26)12-19(24)23-17-10-8-16(9-11-17)22-15-6-4-3-5-7-15/h3-11,14,18,21-22H,12-13H2,1-2H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIXUGDCOISDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(CC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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